Lipophilicity Reduction vs. Non-Hydroxylated Analog: XLogP 1.8 vs. 3.0
The presence of the 3-hydroxyl group in the target compound reduces lipophilicity by 1.2 log units compared to its deoxy analog, 1-(3-bromophenyl)cyclobutane-1-carboxylic acid (XLogP3-AA = 1.8 vs. 3.0) [1][2]. This magnitude of ΔlogP is consistent with introducing one hydrogen bond donor and increasing TPSA, parameters that govern solubility and passive membrane permeability in drug design.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 1-(3-Bromophenyl)cyclobutane-1-carboxylic acid (deoxy analog): 3.0 |
| Quantified Difference | ΔXLogP = -1.2 (target is 1.2 log units more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18 / 2025.04.14) |
Why This Matters
A 1.2-unit lower logP translates to improved aqueous solubility and reduced non-specific binding, critical parameters for selecting a building block intended for further derivatization into drug-like molecules.
- [1] PubChem Compound Summary for CID 65988250, 1-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid. Property: XLogP3-AA = 1.8. View Source
- [2] PubChem Compound Summary for CID 16769973, 1-(3-Bromophenyl)cyclobutane-1-carboxylic acid. Property: XLogP3 = 3.0. View Source
